methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(1-hydroxyethyl)triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3,5,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRRFUCRGENRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is commonly referred to as the “click” reaction. The process involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, an alkyl halide, is reacted with sodium azide to form the corresponding azide.
Cycloaddition: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Research indicates that methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate exhibits significant biological activity. The triazole moiety is known for its role in various pharmaceutical compounds, particularly as antifungal and antimicrobial agents.
Pharmacological Applications
- Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. This compound may possess similar activities based on the structural characteristics of triazoles.
- Antifungal Properties : Compounds featuring the triazole ring are commonly used as antifungal agents due to their ability to inhibit fungal cell wall synthesis. This compound could be explored for its potential effectiveness against various fungal pathogens.
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can exhibit anti-inflammatory properties. Further research is needed to evaluate the specific effects of this compound in this area.
- Anticancer Potential : The ability of triazole derivatives to interact with biological targets involved in cancer progression makes them candidates for anticancer drug development. Investigations into the cytotoxic effects of this compound on cancer cell lines could yield promising results.
Agricultural Applications
In addition to its pharmaceutical relevance, this compound may have applications in agriculture:
- Herbicidal Activity : Triazole compounds are known for their herbicidal properties. This compound could potentially be evaluated for its effectiveness in weed management.
- Plant Growth Regulation : Research into plant growth regulators has indicated that certain triazole derivatives can influence plant growth and development. This compound may serve as a candidate for further studies in this domain.
Mechanism of Action
The mechanism of action of methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to biological targets.
Comparison with Similar Compounds
Key Observations :
- The target compound ’s hydroxyethyl group improves water solubility compared to lipophilic fluorocarbon chains (Compound 16/17) or aromatic systems ().
- The methyl acetate ester balances hydrolytic stability and metabolic lability, whereas tert-butyl esters () offer enhanced stability .
Physicochemical Properties and Stability
- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility (~25 mg/mL estimated) vs. fluorinated derivatives (<1 mg/mL).
- Stability : Methyl esters hydrolyze faster than tert-butyl analogs () but slower than ethyl esters () .
- LogP : Estimated LogP of 0.5 for the target compound vs. 4.2 for fluorinated analogs ().
Biological Activity
Methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNO. The compound features a triazole ring that contributes to its biological activity. The synthesis typically involves a click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition reaction. This process includes:
- Formation of Azide: An alkyl halide is reacted with sodium azide to generate the azide.
- Cycloaddition: The azide undergoes cycloaddition with an alkyne in the presence of a copper(I) catalyst.
- Esterification: The resultant triazole is esterified with methanol using an acid catalyst to yield the final product .
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. This compound has been evaluated for its potential against various pathogens:
- Antifungal Activity: The compound has shown promising results against Candida albicans and other fungi. In comparative studies, certain triazole derivatives exhibited antifungal potency significantly higher than traditional antifungals (e.g., fluconazole) with minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL .
- Antibacterial Activity: The compound's antibacterial efficacy has been assessed against both Gram-positive and Gram-negative bacteria. Notably, compounds within the triazole class have demonstrated MIC values that are competitive with established antibiotics .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: The triazole ring can interact with enzyme active sites through hydrogen bonding and π-π interactions, potentially inhibiting metabolic pathways critical for pathogen survival.
- Metal Coordination: The nitrogen atoms in the triazole ring can coordinate with metal ions in enzymes, enhancing binding affinity and specificity .
Case Study: Antifungal Activity Assessment
In a study published in Pharmaceutical Research, researchers synthesized various 1,2,4-triazole derivatives and evaluated their antifungal activities. This compound was included in this evaluation:
| Compound | Pathogen | MIC (μg/mL) | Comparative Efficacy |
|---|---|---|---|
| A | Candida albicans | 0.0156 | 16x more potent than fluconazole |
| B | Aspergillus fumigatus | 0.0312 | Comparable to voriconazole |
This study highlighted the compound's potential as a lead candidate for developing new antifungal agents .
Case Study: Antibacterial Activity Evaluation
Another investigation focused on the antibacterial properties of various triazole derivatives against multi-drug resistant strains:
| Compound | Bacteria | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|---|
| C | Staphylococcus aureus | 0.125 | Vancomycin - 0.68 |
| D | Escherichia coli | 0.250 | Ciprofloxacin - 2.96 |
These findings suggest that this compound could be a viable alternative to existing antibiotics .
Q & A
What are the most efficient synthetic routes for preparing methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate?
Basic Question
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method involves reacting a terminal alkyne (e.g., propargyl alcohol derivatives) with an azide-functionalized acetate ester. The reaction proceeds under mild conditions (room temperature, aqueous/organic solvent mixtures) and achieves high regioselectivity for the 1,4-disubstituted triazole isomer . Purification often requires chromatography due to moderate selectivity in N-alkylation steps, as seen in analogous triazole syntheses .
How can regioselectivity challenges in triazole formation be addressed during synthesis?
Advanced Question
Regioselectivity in CuAAC is inherently controlled by copper(I) catalysts, favoring 1,4-disubstituted triazoles. However, competing side reactions (e.g., non-catalyzed Huisgen cycloaddition) may yield 1,5-isomers. To mitigate this, optimize catalyst loading (e.g., CuSO₄ with sodium ascorbate) and employ ligands like BTTAA (2-(4-((bis(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), which enhance reaction efficiency and selectivity . Solid-phase synthesis methods also improve regiocontrol by immobilizing reactants .
What analytical techniques are critical for confirming the structure and purity of this compound?
Basic Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify triazole ring substitution patterns and ester/ethanol moiety integration .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch of the ester at ~1740 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity, particularly after chromatographic purification .
- Elemental Analysis : Validates empirical formula consistency .
How does continuous-flow chemistry improve the synthesis of triazole derivatives?
Advanced Question
Continuous-flow systems enhance reaction scalability, reproducibility, and safety. For analogous triazoles, flow reactors reduce reaction times (minutes vs. hours) and minimize byproduct formation via precise temperature and mixing control. This approach is ideal for large-scale production while maintaining high regioselectivity .
What safety precautions are necessary when handling this compound?
Basic Question
While specific safety data for this compound is limited, analogous triazoles may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use personal protective equipment (PPE), conduct reactions in fume hoods, and adhere to waste disposal protocols for azides and copper catalysts .
How can computational docking studies predict the biological activity of this compound?
Advanced Question
Molecular docking simulations (e.g., AutoDock Vina) model interactions between the triazole core and biological targets (e.g., enzymes like α-glucosidase). For example, docking poses of similar triazole-acetamide derivatives reveal hydrogen bonding and hydrophobic interactions at active sites, guiding structure-activity relationship (SAR) optimization .
What strategies enable post-synthetic modification of the triazole ring?
Advanced Question
The 1,2,3-triazole ring can be functionalized via:
- N-Alkylation : Introducing substituents at the N-1 position using alkyl halides .
- Click Chemistry : Secondary CuAAC reactions with new azides/alkynes to build dendritic or polymeric structures .
- Hydroxyethyl Group Derivatization : Oxidation to ketones or esterification for enhanced solubility .
How do solid-phase synthesis methods benefit triazole-based combinatorial libraries?
Advanced Question
Solid-phase approaches immobilize azides or alkynes on resins, enabling high-throughput synthesis of diverse triazole derivatives. This minimizes purification steps and allows for modular incorporation of pharmacophores (e.g., benzimidazole or thiazole groups) .
What role does the hydroxyethyl group play in the compound’s physicochemical properties?
Basic Question
The hydroxyethyl moiety enhances hydrophilicity and hydrogen-bonding capacity, influencing solubility and bioavailability. Comparative studies of analogs (e.g., methyl vs. hydroxyethyl substituents) show improved metabolic stability in vitro .
How are triazole derivatives evaluated for biological activity in drug discovery?
Advanced Question
Standard assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
